molecular formula C22H26N2O3 B2752705 4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941956-92-9

4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2752705
CAS No.: 941956-92-9
M. Wt: 366.461
InChI Key: YBELOZZCHPMPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry research. Its structure, which incorporates a benzamide moiety linked to a phenylpyrrolidinone group, suggests potential for diverse biological activities. Based on studies of highly analogous compounds, this molecule is primarily investigated for its potential effects on the central nervous system. Structurally similar benzamide derivatives that target the central nervous system have been shown to exhibit potent analgesic properties by acting as agonists at mu-opioid receptors . Binding to these receptors can inhibit adenylate cyclase, reduce neuronal excitability, and suppress the release of key pain-transmitting neurotransmitters, thereby modulating nociceptive signaling pathways . Furthermore, the 2-oxopyrrolidin-1-yl (pyrrolidinone) group present in its structure is a recognized pharmacophore in compounds studied for antimitotic activity. Recent research on molecules featuring this group has demonstrated their ability to function as antimicrotubule agents that target the colchicine-binding site on tubulin . This interaction can lead to the depolymerization of cellular microtubules, arrest the cell cycle in the G2/M phase, and induce antiproliferative effects in various human cancer cell lines . Consequently, this compound presents a compelling profile for advanced research into novel therapeutic agents, potentially spanning the areas of pain management and oncology.

Properties

IUPAC Name

4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-4-14-27-19-10-7-17(8-11-19)22(26)23-18-9-12-20(16(2)15-18)24-13-5-6-21(24)25/h7-12,15H,3-6,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBELOZZCHPMPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Butoxylation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid undergoes nucleophilic substitution with 1-bromobutane in the presence of a base. Potassium carbonate in dimethylformamide (DMF) at 80–100°C facilitates alkylation, yielding 4-butoxybenzoic acid.

Reaction Conditions :

  • Solvent : DMF
  • Base : K₂CO₃ (2.5 equiv)
  • Temperature : 80°C, 12 hours
  • Yield : ~85%.

Chlorination to Acid Chloride

4-Butoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to produce 4-butoxybenzoyl chloride.

Reaction Conditions :

  • Solvent : Toluene
  • Reagent : SOCl₂ (1.2 equiv)
  • Temperature : 70°C, 4 hours
  • Yield : >90%.

Synthesis of 3-Methyl-4-(2-Oxopyrrolidin-1-yl)Aniline

Nitration and Methylation of Halogenated Aromatics

A regioselective route begins with 4-chloro-3-nitrobenzene. Methylation at the 3-position is achieved via Friedel-Crafts alkylation using methyl chloride and AlCl₃. Subsequent displacement of the chlorine atom with pyrrolidin-2-one under Ullmann coupling conditions introduces the 2-oxopyrrolidin-1-yl group.

Key Steps :

  • Methylation :
    • Reagent : CH₃Cl, AlCl₃
    • Solvent : Dichloromethane
    • Yield : 78%.
  • Ullmann Coupling :
    • Catalyst : CuI (10 mol%)
    • Ligand : 1,10-Phenanthroline
    • Base : Cs₂CO₃
    • Solvent : DMSO, 120°C, 24 hours
    • Yield : 65%.

Reduction of Nitro Intermediate

The nitro group in 3-methyl-4-(2-oxopyrrolidin-1-yl)nitrobenzene is reduced to an amine using catalytic hydrogenation.

Reaction Conditions :

  • Catalyst : Pd/C (10 wt%)
  • H₂ Pressure : 50 psi
  • Solvent : Ethanol
  • Yield : 92%.

Amide Coupling Reaction

The final step involves reacting 4-butoxybenzoyl chloride with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline in the presence of a base to form the amide bond.

Reaction Conditions :

  • Base : Triethylamine (2.0 equiv)
  • Solvent : Tetrahydrofuran (THF), 0°C → room temperature
  • Time : 6 hours
  • Yield : 88%.

Mechanism :

  • Activation of the acid chloride with triethylamine.
  • Nucleophilic attack by the aniline’s amine group.

Purification and Characterization

Column Chromatography

The crude product is purified via silica gel chromatography using ethyl acetate/heptane (3:1) as the eluent.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.8 Hz, 2H, Ar–H), 7.65 (d, J = 2.4 Hz, 1H, Ar–H), 7.52 (dd, J = 8.8, 2.4 Hz, 1H, Ar–H), 6.94 (d, J = 8.8 Hz, 2H, Ar–H), 4.05 (t, J = 6.4 Hz, 2H, OCH₂), 3.45–3.40 (m, 2H, pyrrolidinone), 2.95–2.85 (m, 2H, pyrrolidinone), 2.35 (s, 3H, CH₃), 2.10–1.95 (m, 2H, pyrrolidinone), 1.80–1.70 (m, 2H, CH₂), 1.55–1.45 (m, 2H, CH₂), 0.98 (t, J = 7.2 Hz, 3H, CH₃).
  • MS (ESI) : m/z 395.2 [M+H]⁺.

Alternative Synthetic Routes

Direct Amination of 4-Bromo-3-Methylbenzamide

A Buchwald-Hartwig amination couples 4-bromo-3-methylbenzamide with pyrrolidin-2-one using a palladium catalyst.

Conditions :

  • Catalyst : Pd₂(dba)₃
  • Ligand : Xantphos
  • Base : KOtBu
  • Solvent : 1,4-Dioxane, 100°C
  • Yield : 70%.

Reductive Amination

Condensation of 4-amino-3-methylbenzaldehyde with pyrrolidin-2-one followed by sodium cyanoborohydride reduction provides the aniline intermediate.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd/C with Raney nickel in hydrogenation steps reduces costs without compromising yield.

Solvent Recycling

Toluene and THF are recovered via distillation, improving process sustainability.

Challenges and Optimization

Regioselectivity in Methylation

Directed ortho-metalation (DoM) using tert-butyllithium ensures precise methyl group placement.

Byproduct Formation

Excess thionyl chloride in chlorination generates HCl gas, necessitating rigorous trapping systems.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the butoxy group or the aromatic ring, leading to the formation of corresponding alcohols, ketones, or quinones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or quinones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, significantly altering the compound’s properties.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of benzamide derivatives, including 4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide. These compounds have shown promise as inhibitors of key cancer-related pathways.

  • Case Study : A derivative exhibiting high potency against RET kinase was developed, demonstrating significant inhibition of cell proliferation in cancer models. Such findings suggest that similar compounds could be explored for their potential as targeted cancer therapies .

Anticoagulant Properties

Benzamide derivatives have been studied for their ability to inhibit factor Xa, an important target in anticoagulant therapy.

  • Research Findings : Modifications to the benzamide structure led to the discovery of compounds with improved pharmacokinetic profiles and selectivity for factor Xa inhibition. This highlights the potential for developing new anticoagulants based on similar scaffolds .

Biological Mechanisms

The biological mechanisms underlying the activity of 4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involve interactions with specific protein targets that are crucial in various disease pathways.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular responses in disease states.

Receptor Modulation

Investigations into receptor interactions have shown that benzamide derivatives can modulate receptor activity, potentially influencing neurotransmitter systems or growth factor signaling pathways.

Data Table: Summary of Research Findings

Study FocusCompound TestedKey FindingsReference
Anticancer Activity4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamideInhibition of RET kinase activity
Anticoagulant PropertiesVarious benzamide derivativesPotent inhibition of factor Xa
Biological MechanismsBenzamide derivativesEnzyme inhibition and receptor modulation

Mechanism of Action

The mechanism by which 4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with key analogs:

Substituent Effects on Target Engagement

Table 1: Substituent-Based Activity Comparison

Compound Name Substituents on Benzamide Ring Biological Target Activity/IC50 Key Findings Reference
Target Compound 3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl DNA gyrase (inferred) Not reported Pyrrolidinone may enhance hydrophobic/hydrogen-bond interactions vs. methyl groups.
VU0357121 (4-Butoxy-N-(2,4-difluorophenyl)benzamide) 2,4-Difluorophenyl mGlu5 receptor Potent allosteric modulator Fluorine atoms improve lipophilicity and receptor binding.
Compound 23 () 4-Methylphenyl DNA gyrase IC50 >100 μM Methyl substitution insufficient for cavity filling.
GR 125743 4-Methoxy-3-(4-methylpiperazin-1-yl)phenyl 5-HT1B/1D receptors No behavioral effect Bulky piperazine group may hinder CNS penetration.
Compound 1 () CF3-substituted phenyl MRSA High potency CF3 critical for antistaphylococcal activity.
Key Observations:
  • Pyrrolidinone vs. Methyl Groups: In DNA gyrase inhibitors (), methyl substituents (e.g., Compound 23) showed weak activity (IC50 >100 μM), whereas the target compound’s pyrrolidinone group may better occupy hydrophobic pockets or form hydrogen bonds, though direct data is lacking .
  • Fluorine vs. Pyrrolidinone: VU0357121’s 2,4-difluorophenyl group enhances mGlu5 binding via lipophilic and electronic effects, whereas the pyrrolidinone in the target compound could offer distinct steric or polar interactions .
  • CF3 Importance : In MRSA-active analogs (), CF3 groups significantly improved potency, a feature absent in the target compound, suggesting divergent therapeutic applications .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Molecular Weight (g/mol) Solubility (Predicted)
Target Compound ~3.2 1 4 382.45 Moderate (pyrrolidinone enhances polarity)
VU0357121 ~3.8 1 3 333.34 Low (fluorine increases lipophilicity)
Compound 1 () ~4.1 2 5 465.87 Low (CF3 and long chain reduce solubility)
Key Observations:
  • The absence of CF3 or long alkyl chains (cf. ) may reduce metabolic instability in the target compound.

Therapeutic Potential and Limitations

  • Antimicrobial Applications: While the target compound’s pyrrolidinone group may improve DNA gyrase binding (cf. methyl-substituted weak inhibitors in ), it lacks the CF3 moiety critical for MRSA activity () .
  • Neurological Targets: Unlike VU0357121 (mGlu5 modulator), the target compound’s bulky pyrrolidinone group may limit blood-brain barrier penetration, reducing CNS efficacy .

Biological Activity

4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, also known by its CAS number 941933-86-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidinone ring attached to a phenyl group, which is further connected to a benzamide moiety with a butoxy substituent. This unique arrangement contributes to its biological properties.

PropertyValue
IUPAC Name4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Molecular FormulaC21H24N2O3
Molecular Weight352.43 g/mol
CAS Number941933-86-4

The biological activity of 4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the pyrrolidinone ring may enhance binding affinity and specificity, modulating various biological pathways. Further studies are necessary to elucidate the exact molecular interactions involved.

Antimicrobial Properties

Research indicates that compounds similar to 4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide exhibit antimicrobial activity. For instance, derivatives containing oxadiazole moieties have shown significant antibacterial effects against pathogens like Escherichia coli and Pseudomonas aeruginosa, suggesting that the compound may possess similar properties .

Anticancer Activity

The compound has been explored for its anticancer potential. A study evaluated various benzamide derivatives, revealing that certain compounds demonstrated moderate to high potency against cancer cell lines in ELISA-based kinase assays. Specifically, compounds with structural similarities to 4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide showed promising results as RET kinase inhibitors, which are crucial in cancer therapy .

Case Studies

  • Anticancer Screening : In a study assessing the cytotoxicity of benzamide derivatives against multiple cancer cell lines, the compound exhibited notable inhibition rates comparable to established anticancer drugs. The MID GI50 value for some derivatives was significantly lower than standard treatments, indicating potential as a lead compound for further development .
  • Antimicrobial Evaluation : A series of novel benzamides were synthesized and tested for their antimicrobial properties. The results indicated that specific analogs showed significant inhibition rates against fungal strains, suggesting that 4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide could be effective in treating infections caused by resistant strains .

Q & A

Q. What are the key synthetic routes and optimization strategies for 4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling of 4-butoxybenzoic acid derivatives with the aniline moiety using reagents like EDCI/HOBt or DCC .
  • Functional group protection : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates during pyrrolidinone ring formation .
  • Reaction optimization : Adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature (e.g., reflux at 80°C) to improve yields . Critical steps include purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by 1H^1H-NMR and LC-MS .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the integrity of the pyrrolidinone ring (δ ~2.5–3.5 ppm for methyl groups) and amide linkage (δ ~7.8–8.2 ppm for aromatic protons) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 423.2) .

Q. How is the compound’s preliminary biological activity screened?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to determine IC50_{50} values .
  • Enzyme inhibition : Evaluate interactions with kinases or proteases via fluorescence-based enzymatic assays .
  • Solubility and stability : Assessed in PBS (pH 7.4) and simulated gastric fluid to guide dosing in pharmacological studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Core modifications : Replace the butoxy group with ethoxy or propoxy chains to evaluate hydrophobicity effects on membrane permeability .
  • Pyrrolidinone substitution : Introduce electron-withdrawing groups (e.g., Cl, CN) at the 2-oxo position to enhance hydrogen bonding with target proteins .
  • Data-driven optimization : Use molecular docking (AutoDock Vina) to predict binding modes with receptors like COX-2 or EGFR .

Q. What strategies resolve contradictions in bioactivity data between structural analogs?

  • Orthogonal assays : Compare results across multiple models (e.g., cell-free vs. cell-based assays) to confirm target specificity .
  • Metabolic profiling : Use LC-MS/MS to identify metabolites that may interfere with activity in certain systems .
  • Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to validate binding interactions observed in silico .

Q. How can synthetic challenges (e.g., low yields in coupling steps) be addressed?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig amination in pyrrolidinone synthesis .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours for amide bond formation, improving yield by 15–20% .
  • Byproduct analysis : Use GC-MS to identify side products (e.g., hydrolyzed intermediates) and adjust protecting groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.